trans-3-Hexen-1-ol

Description

Contextualization within the Green Leaf Volatile (GLV) Chemical Class

trans-3-Hexen-1-ol is categorized within a group of compounds known as Green Leaf Volatiles (GLVs). researchgate.net GLVs are C6 molecules, including aldehydes, alcohols, and their esters, that are responsible for the characteristic "green odor" of freshly cut leaves. oup.commdpi.com These compounds are produced by nearly all green plants, typically in response to tissue damage caused by herbivory, mechanical wounding, or pathogen infection. nih.govpnas.org While intact plants emit only trace amounts of GLVs, their production can increase dramatically within seconds or minutes of stress. oup.comnih.gov

The biosynthesis of GLVs occurs through the hydroperoxide lyase (HPL) branch of the oxylipin pathway. nih.govpnas.org The process begins when lipases release fatty acids, such as linolenic acid and linoleic acid, from plant membranes. nih.govresearchgate.net These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes to form hydroperoxides. oup.comresearchgate.net Subsequently, the hydroperoxide lyase (HPL) enzyme cleaves these hydroperoxides to produce C6 aldehydes, like (Z)-3-hexenal. oup.comresearchgate.net These aldehydes can then be reduced to their corresponding alcohols, such as this compound, or further converted to esters. oup.comresearchgate.net

Significance as a Biogenic Volatile Organic Compound (BVOC)

As a plant-emitted substance, this compound is classified as a Biogenic Volatile Organic Compound (BVOC). nih.govchemicalbook.com BVOCs are a diverse group of organic compounds released into the atmosphere by living organisms, with terrestrial vegetation being the primary source. researchgate.netresearchgate.net C6 hexenols, including this compound, represent a significant group of these biogenic emissions. ebi.ac.uk

Once in the atmosphere, BVOCs like this compound participate in complex photochemical reactions. acs.org They are reactive towards key atmospheric oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). researchgate.netacs.orgacs.org These reactions contribute to the formation of other atmospheric pollutants and can lead to the production of Secondary Organic Aerosols (SOA), which have implications for air quality and climate. researchgate.netresearchgate.netacs.org Studies have confirmed that the atmospheric oxidation of hexenols is a pathway for generating SOA. researchgate.netsemanticscholar.org The atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be around one hour. acs.org

Isomeric Considerations: Comparative Analysis of cis- and trans-Stereoisomers

This compound is the (E)-stereoisomer of 3-hexen-1-ol. Its geometric isomer is (Z)-3-hexen-1-ol, commonly known as leaf alcohol. nist.govebi.ac.uk Both isomers are found in nature, but they often exhibit different sensory properties and biological roles. ebi.ac.ukgoogle.com

The most notable difference is their scent profile. The cis-isomer, (Z)-3-hexen-1-ol, is renowned for its intense, fresh, grassy-green odor, characteristic of newly cut grass. ebi.ac.ukgoogle.com In contrast, the trans-isomer, while also having a green aroma, is sometimes described as having a more fat-like or less natural scent. google.comthegoodscentscompany.com Due to its distinct fresh scent, (Z)-3-hexen-1-ol is widely used in flavors and perfumes. ebi.ac.ukvirtuemarketresearch.com

Table 2: Comparative Overview of 3-Hexen-1-ol Isomers

| Feature | This compound | cis-3-Hexen-1-ol (B126655) |

|---|---|---|

| Structure | (E)-hex-3-en-1-ol | (Z)-hex-3-en-1-ol |

| Common Name | trans-3-Hexenol | Leaf Alcohol |

| CAS Number | 928-97-2 | 928-96-1 |

| Odor Profile | Grassy green aroma, sometimes described as fat-like or less natural than the cis-isomer. nih.govgoogle.comthegoodscentscompany.com | Intense grassy-green odor of freshly cut grass and leaves. ebi.ac.ukgoogle.com |

Overview of Research Trajectories and Interdisciplinary Relevance

Research on this compound spans several scientific fields, highlighting its interdisciplinary importance.

Chemical Ecology and Agriculture: In chemical ecology, the compound is studied for its role as a semiochemical—a chemical involved in communication. It has been shown to stimulate the antennae of the male fall webworm moth (Hyphantria cunea), indicating a role in insect behavior. chemicalbook.comfishersci.ca GLVs, including the hexenol isomers, are critical in plant defense mechanisms. They can act as attractants for predators and parasitoids of herbivores, a phenomenon known as "indirect defense." pnas.orgebi.ac.uk Furthermore, research has explored the use of green leaf alcohols to disrupt the response of pest insects to pheromone attractants, suggesting potential applications in integrated pest management. ebi.ac.uk

Environmental and Atmospheric Science: The role of this compound as a BVOC is a key area of environmental research. ebi.ac.uk Scientists investigate its emission rates from vegetation, its transport in the atmosphere, and its chemical degradation pathways. acs.org A significant focus is on its contribution to the formation of Secondary Organic Aerosols (SOA), which influence atmospheric composition and climate. semanticscholar.org

Plant Science and Chemical Biology: In plant biology, research investigates how the emission of GLVs like this compound is regulated and its function in plant-plant signaling. ebi.ac.ukontosight.ai Exposure to certain GLVs can induce or prime defense responses in neighboring plants, preparing them for potential attacks. nih.govebi.ac.uk Studies also examine how environmental factors, such as temperature, correlate with the production of these compounds in plants. ebi.ac.uk

Flavor and Fragrance Chemistry: The distinct "green" aroma of this compound and its isomers makes them valuable in the flavor and fragrance industry. chemicalbook.comvirtuemarketresearch.com this compound is used to create green top-note compositions in herbaceous fragrances and to modify the scent profiles of its isomers. chemicalbook.com

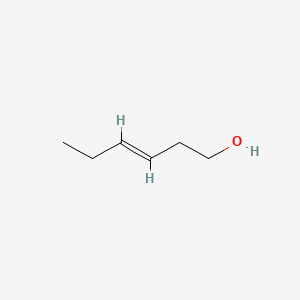

Structure

2D Structure

3D Structure

Properties

CAS No. |

544-12-7 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

hex-3-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

UFLHIIWVXFIJGU-UHFFFAOYSA-N |

SMILES |

CCC=CCCO |

Isomeric SMILES |

CC/C=C\CCO |

Canonical SMILES |

CCC=CCCO |

boiling_point |

156-157 °C Boiling point: 55-56 °C at 9 mm Hg 156.50 °C. @ 760.00 mm Hg |

Color/Form |

Colorless liquid |

density |

0.846 at 22/15 °C 0.846-0.850 |

flash_point |

Flash Point: 130 °F/ 54 °C/closed cup/ |

Other CAS No. |

928-97-2 544-12-7 |

physical_description |

Liquid colourless liquid with a powerful, grassy-green odou |

Pictograms |

Flammable; Irritant |

solubility |

Very soluble in ethanol and ether Soluble in alcohol, propylene glycol, fixed oils soluble in alcohol, propylene glycol and most fixed oils |

Synonyms |

3-hexen-1-ol 3-hexen-1-ol, (E)-isomer 3-hexen-1-ol, (Z)-isomer cis-3-hexen-1-ol cis-3-hexenol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Trans 3 Hexen 1 Ol

Established Laboratory Synthesis Routes

The creation of trans-3-Hexen-1-ol in a laboratory setting can be achieved through several distinct methods, each with its own advantages and specific outcomes. These methods range from catalytic hydrogenation to intricate organometallic and enzymatic approaches.

Catalytic Partial Hydrogenation Strategies

Catalytic partial hydrogenation is a common industrial method for producing hexenols. researchgate.net The process typically starts with 3-hexyn-1-ol (B147329), which is then partially hydrogenated to yield the desired hexenol isomer. For instance, the selective hydrogenation of 3-hexyn-1-ol using a palladium-carbon catalyst at normal temperature and pressure can produce cis-3-hexen-1-ol (B126655), with the trans-isomer content being less than 0.5%. google.com

A notable advancement in this area involves the use of palladium catalysts under solvent-free conditions. By reacting 3-hexyn-1-ol with a palladium catalyst, such as Pd/C or Pd/Al₂O₃, under a controlled hydrogen pressure of 10–1000 kPa and a temperature of 20–100°C, a high purity of cis-3-hexen-1-ol (≥96.4%) can be achieved with minimal by-products like n-hexanol (≤0.2%) and this compound (≤1.5%). The solvent-free nature of this process enhances reactor capacity and simplifies purification, making it economically advantageous.

Another approach involves the hydrogenation of methyl trans-3-hexenoate. In one documented synthesis, using a tris((2-(diphenylphosphino)ethyl)amino)ruthenium monocarbonyl catalyst in toluene (B28343) with methanol (B129727) as an activator, full conversion of the starting material was achieved after 18 hours at 130°C under 60 bar of hydrogen pressure. chemicalbook.com The resulting product mixture contained approximately 65% this compound and 35% 1-hexanol. chemicalbook.com

The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the hydrogenation. For example, the reduction of 3-hexyne (B1328910) with sodium in ammonia (B1221849) is a known method to produce trans-3-hexene. libguides.com

| Starting Material | Catalyst | Conditions | Major Product | By-products | Reference |

| 3-Hexyn-1-ol | Palladium-carbon | Normal temperature and pressure | cis-3-Hexen-1-ol | This compound (<0.5%) | google.com |

| 3-Hexyn-1-ol | Pd/C or Pd/Al₂O₃ | 10–1000 kPa H₂, 20–100°C, solvent-free | cis-3-Hexen-1-ol (≥96.4%) | n-Hexanol (≤0.2%), this compound (≤1.5%) | |

| Methyl trans-3-hexenoate | Ru(L)CO | 130°C, 60 bar H₂, toluene, methanol | This compound (~65%) | 1-Hexanol (~35%) | chemicalbook.com |

| 3-Hexyne | Sodium in ammonia | - | trans-3-Hexene | - | libguides.com |

Organometallic Approaches in Stereoselective Synthesis

Organometallic reagents play a significant role in the stereoselective synthesis of alcohols, including this compound. These methods often involve the addition of organometallic compounds to carbonyls or other electrophilic species.

One example is the use of organomanganese reagents. These can be prepared by transmetalation of organolithium or Grignard reagents and add effectively to aldehydes and acylsilanes, offering good to excellent yields with high diastereoselectivity. doi.org The stereochemical outcome can be influenced by the nature of the organometallic species and the substrate. doi.org

A palladium-catalyzed three-component reaction of 3-(pinacolatoboryl)allyl acetates, aldehydes, and organoboranes provides a pathway to (Z)-anti-homoallylic alcohols with high diastereoselectivity and alkene stereocontrol. acs.org This reaction proceeds through the formation of an allylic gem-palladium/boryl intermediate. acs.org

Furthermore, the synthesis of 3-hexyn-1-ol, a precursor to hexenols, can be achieved using a Grignard reagent. The process involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide, followed by an addition reaction with ethylene (B1197577) oxide and subsequent hydrolysis. google.com This intermediate can then be selectively hydrogenated to yield the desired hexenol isomer. google.com

Chemo-enzymatic Synthesis via Biocatalysis

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce target molecules. This approach is particularly valuable for creating stereochemically pure compounds.

Lipases are commonly used enzymes in the synthesis of flavor esters. For instance, crude acetone (B3395972) powders of lipases from various plant seedlings, such as rapeseed, have been investigated for the synthesis of (Z)-3-hexen-1-yl acetate (B1210297) via transesterification of (Z)-3-hexen-1-ol with vinyl acetate in an organic solvent. jcsp.org.pkresearchgate.net The use of vinyl acetate is advantageous as it drives the reaction equilibrium forward by producing acetaldehyde, which tautomerizes to a stable form, making the reaction irreversible. jcsp.org.pk In one study, rape seedlings showed the highest yield of (Z)-3-hexen-1-yl acetate at 76% after 72 hours. researchgate.net

Enzymatic transesterification using Novozym 435 has been shown to produce cis-3-hexen-1-yl acetate with high yields (>90%) in both green solvents and solvent-free systems. researchgate.netresearchgate.net The removal of water as a by-product in esterification reactions can enhance conversion rates. researchgate.net

Another biocatalytic route involves the use of enzymes from plant tissues. For example, the combined action of a natural enzyme system from radish leaves and a yeast can be used to synthesize cis-3-hexen-1-ol from linolenic acid. google.comgoogle.com The plant enzymes oxidize the fatty acid to cis-3-hexenal (B147320), which is then reduced to cis-3-hexen-1-ol by the yeast. google.com

Exploration of Novel Reaction Pathways

Research into new synthetic routes for this compound and its isomers is ongoing. One novel approach involves the reaction of 1-pentene (B89616) with formaldehyde (B43269) in the presence of a Lewis acid. google.com This method produces a crude mixture containing this compound and cis-3-hexen-1-ol, which can then be treated with a base. google.com The ratio of trans to cis isomers in the crude mixture can range from 6:4 to 9:1. google.com

Another area of exploration is the development of novel catalyst systems for hydrogenation reactions. For example, palladium nanoparticles generated on gel-type ion-exchange resins have shown high activity, selectivity, and durability in partial hydrogenation reactions under mild conditions, offering a green and low-cost option for fine chemical production. rsc.org This system has been applied to the continuous-flow synthesis of cis-3-hexen-1-ol. rsc.org

Derivatization and Functionalization Reactions

This compound can be chemically modified to create a variety of derivatives with different properties and applications.

Esterification Reactions and Derivative Formation

Esterification is a common derivatization reaction for alcohols. This compound can be reacted with various carboxylic acids or their derivatives to form esters. These esters are often valuable fragrance and flavor compounds themselves.

For example, the lipase-catalyzed transesterification of (Z)-3-hexen-1-ol with vinyl acetate produces (Z)-3-hexen-1-yl acetate. jcsp.org.pkresearchgate.net This enzymatic method offers high conversion yields and is considered a green chemistry approach. researchgate.netresearchgate.net The reaction can be optimized by controlling substrate concentrations. researchgate.net

Besides acetate esters, other derivatives can be synthesized. For instance, (E)-hex-3-en-1-yl methoxycarbamate can be prepared from this compound in a two-step protocol using 1,1'-carbonyldiimidazole (B1668759) and methoxyamine hydrochloride. beilstein-journals.org This derivative can then be used in further reactions, such as amino-sulfonoxylation. beilstein-journals.org

The trimethylsilyl (B98337) ether of this compound is another derivative that can be formed. nist.gov A list of downstream products that can be synthesized from this compound includes hex-3-enyl benzoate, 2-((2S,3S)-3-ethyloxiran-2-yl)ethanol, and hex-3-enoic acid, among others. lookchem.com

| Derivative Name | Starting Material | Reagent(s) | Reference |

| (Z)-3-Hexen-1-yl acetate | (Z)-3-Hexen-1-ol | Vinyl acetate, Lipase | jcsp.org.pkresearchgate.net |

| (E)-Hex-3-en-1-yl methoxycarbamate | This compound | 1,1'-Carbonyldiimidazole, Methoxyamine hydrochloride | beilstein-journals.org |

| This compound, trimethylsilyl ether | This compound | - | nist.gov |

| Hex-3-enyl benzoate | This compound | Benzoic acid (or derivative) | lookchem.com |

| 2-((2S,3S)-3-Ethyloxiran-2-yl)ethanol | This compound | - | lookchem.com |

| Hex-3-enoic acid | This compound | - | lookchem.com |

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes several oxidation and reduction pathways that transform its structure and functional groups.

Oxidation:

The gas-phase ozonolysis of this compound has been investigated to understand its atmospheric reactions. This oxidation process breaks the carbon-carbon double bond, leading to the formation of specific primary and secondary products. The primary products identified are propanal and 3-hydroxypropanal. researchgate.net Secondary products from these reactions include acetaldehyde, glycolaldehyde, and methylglyoxal. researchgate.net The yields of these products are detailed in the table below.

Another study noted the epoxidation of this compound using molybdenum(II) and tungsten(II) complexes as catalyst precursors, which demonstrates the conversion of the alkene group into an epoxide with high selectivity.

| Product Type | Product Name | Average Yield (%) |

|---|---|---|

| Primary | Propanal | 63 ± 8 |

| 3-Hydroxypropanal | 43 ± 10 | |

| Secondary | Acetaldehyde | 30 ± 4 |

| Glycolaldehyde | 16 ± 4 | |

| Methylglyoxal | 8 ± 3 |

Reduction:

The reduction of this compound primarily targets the double bond. Catalytic hydrogenation can reduce the alkene functional group to yield 1-hexanol. This is exemplified in the hydrogenation of methyl (E)-hex-3-enoate, a derivative of this compound. Using a tris((2-(diphenylphosphino)ethyl)amino)ruthenium monocarbonyl complex with hydrogen gas, the ester is fully converted to a mixture of approximately 65% this compound and 35% 1-hexanol, indicating that under these conditions, both the ester is reduced and a significant portion of the double bond is hydrogenated. chemicalbook.com The partial hydrogenation of 3-hexyn-1-ol to produce cis-3-hexen-1-ol often yields this compound and fully saturated n-hexanol as byproducts, further demonstrating the susceptibility of the double bond to reduction. google.com

Cyclization and Polymerization Studies

This compound serves as a valuable precursor for synthesizing heterocyclic compounds through cyclization reactions, particularly tethered aza-Wacker cyclizations.

Cyclization:

Derivatives of this compound have been successfully used in palladium-catalyzed oxidative cyclization reactions to form six-membered heterocycles. In one approach, (E)-hex-3-en-1-yl methylsulfamate, prepared from this compound, undergoes an aza-Wacker cyclization. nih.gov This reaction, which is catalytic in a palladium source like Pd₂(dba)₃ and uses Cu(OAc)₂ and oxygen as oxidants, produces valuable oxathiazinane heterocycles. nih.gov These products are considered masked 1,3-amino alcohols, which are important motifs in biologically active molecules. nih.gov

Similarly, trans-hex-3-en-1-yl methoxycarbamate, also prepared from this compound, can be cyclized into 1,3-oxazinan-2-one (B31196) products. chemrxiv.org The reaction proceeds by heating the substrate with palladium(II) and copper(II) salts under an oxygen atmosphere. chemrxiv.org Optimization studies showed that using Pd(OAc)₂ as the catalyst in acetonitrile (B52724) (CH₃CN) provides the highest yields. chemrxiv.orgresearchgate.net

Another study explored the use of phosphoramidate (B1195095) tethers. (E)-hex-3-en-1-yl phenyl (4-methoxyphenyl)phosphoramidate, derived from this compound, was used to optimize conditions for diastereoselective tethered aza-Wacker cyclizations, showing that this substrate is compatible with these transformations. ku.edu

| Substrate | Catalyst/Reagents | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-hex-3-en-1-yl methylsulfamate | Pd(OAc)₂ / O₂ | DMSO | Oxathiazinane heterocycle | ~30 | nih.gov |

| trans-hex-3-en-1-yl methoxycarbamate | Pd₂(dba)₃ / Cu(OAc)₂ / O₂ | CH₃CN | 1,3-oxazinan-2-one derivative | 40 | chemrxiv.org |

| trans-hex-3-en-1-yl methoxycarbamate | Pd(OAc)₂ / Cu(OAc)₂ / O₂ | CH₃CN | 1,3-oxazinan-2-one derivative | 70 | chemrxiv.org |

Polymerization:

Direct polymerization studies specifically involving this compound are not widely reported in the reviewed literature. However, research into related areas provides some context. For instance, tantalum complexes have been used to catalyze the highly isospecific polymerization of 1-hexene, a structurally related alkene, to produce isotactic poly(1-hexene). acs.org Additionally, studies on the synthesis of tetraphenyl trans-3-hexene-1,5-diyne precursors are aimed at fabricating graphene nanoribbons through on-surface polymerization and cyclization reactions. escholarship.org While not directly using this compound, these studies highlight the potential of related structures in polymer science.

Stereochemical Control and Isomerization Processes

The stereochemistry of the double bond in 3-hexen-1-ol is crucial, and various processes are used to control or alter its configuration.

Mechanisms of Geometric Isomerization

Geometric isomerization involves the conversion between the cis and trans isomers. In the context of 3-hexen-1-ol, this transformation can be induced by external factors such as temperature. During the high-temperature processing of natural products like green tea, cis-3-hexen-1-ol can be converted into its more thermodynamically stable trans isomer, this compound. nih.gov This isomerization is often observed alongside volatilization and other chemical conversions. nih.govresearchgate.net The mechanism is typically driven by the energetic favorability of the trans configuration, which minimizes steric strain. In bioprocesses, the isomerization of cis-3-hexenal to trans-2-hexenal (B146799) is a known competing reaction, highlighting the relative instability of the cis form, which can be mitigated by immediate reduction to the alcohol. google.com

Stereoselective Synthesis of Defined Isomers

Controlling the synthesis to favor one geometric isomer over the other is a key challenge in producing pure 3-hexen-1-ol.

One method involves the reaction of 1-pentene with formaldehyde in the presence of a Lewis acid catalyst. google.com This process yields a crude mixture of 3-hexen-1-ol isomers where the trans isomer is predominant. google.com The ratio of this compound to cis-3-hexen-1-ol in the crude mixture can range from 6:4 to 9:1. google.com Subsequent treatment with a base can lead to a final composition containing 67% to 82% this compound and 18% to 33% cis-3-hexen-1-ol. google.com

Conversely, the stereoselective synthesis of cis-3-hexen-1-ol is commonly achieved through the partial hydrogenation of 3-hexyn-1-ol using a palladium catalyst, such as a Lindlar catalyst. google.com However, this reaction often produces this compound as an undesired geometric isomer. google.com The formation of the trans isomer can be minimized by carefully controlling reaction conditions. For instance, using a palladium catalyst in a solvent-free system under a specific hydrogen pressure (10–1000 kPa) and temperature (20–100°C) can produce cis-3-hexen-1-ol with high purity (≥96.4%), limiting the this compound content to ≤1.5%.

| Starting Materials | Key Reagents/Catalyst | Primary Product | Isomer Ratio/Purity | Reference |

|---|---|---|---|---|

| 1-Pentene, Formaldehyde | Lewis Acid | This compound | trans:cis ratio of 6:4 to 9:1 in crude mixture | google.com |

| 3-Hexyn-1-ol | Palladium Catalyst, H₂ | cis-3-Hexen-1-ol | ≤1.5% this compound byproduct |

Biosynthesis and Ecological Elucidation of Trans 3 Hexen 1 Ol

Biological Production Pathways

The formation of trans-3-Hexen-1-ol and other GLVs is a rapid process initiated by stress in plants. nih.gov While intact plants emit only trace amounts of these volatiles, their synthesis can be triggered within seconds of mechanical damage or other stressors. nih.gov

Lipoxygenase (LOX) Pathway and Associated Enzymes

The biosynthesis of this compound is primarily orchestrated through the lipoxygenase (LOX) pathway, a branch of the broader oxylipin pathway. ontosight.ainih.gov This pathway utilizes fatty acids to produce a range of signaling and defense molecules. nih.gov

The key enzymatic steps are as follows:

Lipase Action : The process begins with the release of fatty acids, primarily linolenic and linoleic acids, from galactolipids in plant cell membranes by the action of lipases. nih.gov The specific lipases involved in initiating GLV biosynthesis are still under investigation. nih.gov

Lipoxygenase (LOX) Catalysis : A 13-lipoxygenase (13-LOX) enzyme catalyzes the addition of molecular oxygen to these fatty acids. mdpi.com When the substrate is α-linolenic acid, this reaction forms 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOTE). nih.gov

Hydroperoxide Lyase (HPL) Cleavage : The 13-HPOTE is then cleaved by a specific hydroperoxide lyase (13-HPL), a type of cytochrome P450 enzyme. oup.com This cleavage results in the formation of (Z)-3-hexenal and 12-oxo-(9Z)-dodecenoic acid (traumatin). mdpi.com

Isomerization and Reduction : (Z)-3-hexenal can be isomerized to (E)-2-hexenal, a reaction that can occur spontaneously or be facilitated by a (3Z):(2E)-enal isomerase. nih.gov More importantly for the formation of this compound, the precursor aldehydes undergo reduction. While (Z)-3-hexenal can be reduced to (Z)-3-hexen-1-ol (also known as leaf alcohol), the formation of this compound can occur through the isomerization of (Z)-3-hexen-1-ol, particularly at higher temperatures as observed during the processing of green tea. nih.gov The reduction of the aldehyde to an alcohol is carried out by alcohol dehydrogenases. ontosight.ai

It is important to note that while the initial steps of GLV biosynthesis can occur in disrupted cells, the subsequent conversion of aldehydes to alcohols and esters requires intact cells to take up the aldehydes. mdpi.com

Origin and Precursors in Plant Metabolism

The primary precursors for the biosynthesis of this compound are the C18 unsaturated fatty acids, linolenic acid and linoleic acid. ontosight.aifrontiersin.org These fatty acids are integral components of plant cell membranes, specifically within galactolipids. nih.gov The entire process is a part of the oxylipin pathway, which is responsible for producing a wide array of oxygenated fatty acid products involved in plant development and defense. nih.gov

Formation during Mechanical Damage and Stress Responses in Plants

The release of this compound and other GLVs is a hallmark of plant response to various stressors. nih.gov Mechanical damage, such as that caused by herbivores or mowing, is a primary trigger. mdpi.comoup.com This damage disrupts cell structures, bringing the membrane-bound fatty acid precursors into contact with the necessary enzymes like LOX and HPL, leading to a rapid "GLV-burst". oup.com

In addition to mechanical wounding, other abiotic and biotic stresses can induce GLV production. These include:

Herbivore and Pathogen Attack : Insect feeding and microbial infections are potent inducers of GLV synthesis. nih.govnih.gov These compounds can act as direct defenses or as signals to attract natural enemies of the herbivores. nih.govfrontiersin.org

Abiotic Stresses : Environmental factors such as heat stress, ozone exposure, and changes in light conditions can also lead to the emission of GLVs. mdpi.comresearchgate.net The production of these volatiles under such conditions suggests some level of membrane damage or disturbance, activating the biosynthetic pathway. mdpi.com

For instance, in Arabidopsis thaliana, mechanical wounding leads to a rapid emission of GLVs, with the ester (Z)-3-hexen-1-yl acetate (B1210297) peaking after about 5 minutes. nih.gov The precursor alcohol, (Z)-3-hexen-1-ol, peaks even earlier, at around 2.5 minutes after damage. umich.edu

Occurrence and Distribution in Biological Systems

This compound is found across a diverse range of biological systems, from the plant kingdom to microbial metabolites.

Plant Kingdom: Species-Specific Emission Profiles

This compound and its isomers are ubiquitous in vascular plants. oup.com However, the specific composition and quantity of emitted GLVs can vary significantly between different plant species, and even between different cultivars or landraces of the same species. nih.gov

For example, a study on various Brassicaceae species revealed that two cabbage landraces (Brassica oleracea var. capitata) emitted the lowest amounts of LOX pathway volatiles. nih.gov In contrast, wild species like Brassica incana and Brassica mollis showed a relatively high ratio of trans-2-hexenal (B146799) to cis-3-hexen-1-ol (B126655). nih.gov

The emission profiles of GLVs are also influenced by environmental conditions. nih.gov In olive oils, the presence of C6 compounds like this compound is dependent on the olive cultivar. ocl-journal.org For instance, Koroneiki olive oil is characterized by high levels of C6 and C5 alcohols compared to Arbequina and Arbosana varieties. ocl-journal.org

The following table provides examples of plants in which this compound or its isomers have been reported:

| Plant Species | Common Name | Reported GLV |

| Glycine max | Soybean | This compound nih.gov |

| Citrus iyo | Iyo Mikan | This compound nih.gov |

| Zea mays | Corn | This compound hmdb.ca |

| Mentha spicata | Spearmint | This compound hmdb.ca |

| Citrullus lanatus | Watermelon | This compound hmdb.ca |

| Apium graveolens | Wild Celery | This compound hmdb.ca |

| Camellia sinensis | Tea Plant | (Z)-3-hexen-1-ol nih.govnih.gov |

| Phaseolus vulgaris | Common Bean | cis-3-hexenol nih.gov |

| Arabidopsis thaliana | Thale Cress | (Z)-3-hexen-1-ol nih.gov |

| Betula pendula | Silver Birch | (Z)-3-hexen-1-ol mdpi.com |

| Populus tremula | Aspen | (Z)-3-hexen-1-ol mdpi.com |

Microbial Systems: Yeast and Fungal Metabolites

The occurrence of this compound is not limited to the plant kingdom. It has also been identified as a metabolite in certain microbial systems.

Saccharomyces cerevisiae : This species of yeast, commonly known as brewer's or baker's yeast, is known to produce this compound. nih.govymdb.ca Its presence can influence the volatile composition and flavor profile of fermented products like wine. ymdb.ca

Fungi : Some fungi have been shown to be affected by this compound and its isomers. For example, trans-2-hexen-1-ol, a closely related compound, has demonstrated inhibitory activity against the fungus Fusarium verticillioides. researchgate.net Furthermore, the addition of dry yeasts after the enzymatic breakdown of plant material can significantly increase the conversion of (Z)-3-hexenal to the more stable (Z)-3-hexen-1-ol. google.comgoogle.com

This demonstrates that the biochemical pathways leading to or involving this compound are present in a broader range of organisms beyond just green plants.

Animal Systems: Presence as a Metabolite

While this compound is predominantly recognized as a plant metabolite, evidence indicates its presence in animal systems. It is classified as a fatty alcohol, which consists of an aliphatic chain of at least six carbon atoms. foodb.ca In animals, this compound has been identified in biofluids, specifically urine. foodb.ca Its presence is associated with lipid metabolism, particularly fatty acid metabolism and transport. foodb.ca The compound is linked to cellular processes such as cell signaling and may be a product of lipid peroxidation. foodb.ca Subcellularly, it is found in the cytoplasm and associated with cell membranes. foodb.ca Some research has also explored the effects of related green leaf odors, such as a mixture of cis-3-hexenol and trans-2-hexenal, on stress responses in rats. nih.gov

Environmental and Physiological Factors Influencing Biosynthesis and Emission

The production and release of this compound and other green leaf volatiles (GLVs) are not constant but are dynamically influenced by a range of environmental and physiological cues. These factors can trigger the biosynthetic pathway, leading to the rapid emission of these compounds as a response to changing conditions.

Light is a significant factor regulating the emission of GLVs. Studies on 'Waldmann's Green' leaf lettuce showed that total volatile emission rates, including the related compounds (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate, were significantly higher when cultivated under higher photosynthetic photon flux (PPF). ashs.org Plants grown under a PPF of 360 or 200 µmol·m⁻²·s⁻¹ released more volatiles than those grown at 105 µmol·m⁻²·s⁻¹. ashs.org Similarly, a longer photoperiod of 16 hours resulted in higher emissions compared to an 8-hour photoperiod. ashs.org

In contrast, temperature appears to have a less direct influence on the emission rates of these specific GLVs under normal conditions. In the same lettuce study, no significant differences in emission rates were detected between temperature treatments of 18/13°C, 23/18°C, and 28/23°C (day/night). ashs.org However, heat stress can induce membrane damage, leading to a significant increase in volatiles associated with such damage, including propanal and a combination of (E)-2-hexenal and (Z)-3-hexenol. researchgate.net

Water availability and humidity also play a critical role. In winter wheat, water stress was found to influence GLV emissions. Plants suffering from drought (40% plant available water capacity) emitted the greatest amount of GLVs compared to control plants under optimal water conditions. pjoes.com

Table 1: Effect of Light Conditions on Total Volatile Emission from Lettuce This table illustrates the impact of Photosynthetic Photon Flux (PPF) and photoperiod on the emission of green leaf volatiles from 'Waldmann's Green' leaf lettuce.

| Treatment Factor | Treatment Level | Mean Total Volatile Emission Rate (µg·h⁻¹·g⁻¹ dry wt) |

| PPF | 105 µmol·m⁻²·s⁻¹ | 0.87 |

| 200 µmol·m⁻²·s⁻¹ | 1.94 | |

| 360 µmol·m⁻²·s⁻¹ | 2.19 | |

| Photoperiod | 8 hours | 1.01 |

| 16 hours | 1.99 | |

| Data sourced from Charron et al. (2005). ashs.org |

Biotic stressors, such as feeding by herbivores and infection by pathogens, are potent inducers of GLV emissions, including this compound and its isomers. researchgate.net Mechanical damage caused by chewing insects leads to the immediate release of GLVs from damaged tissues. ufl.edu This rapid response is part of the plant's direct and indirect defense mechanisms. researchgate.net For instance, real-time analysis of wounded Arabidopsis leaves shows that (Z)-3-hexenal is formed within seconds, followed by the appearance of (Z)-3-hexenol and (Z)-3-hexenyl acetate about five minutes later. nih.gov

The type of herbivore can influence the volatile profile. Chewing insects typically induce a strong and immediate release of C6-GLVs. ufl.edu In contrast, piercing-sucking insects, which cause less initial mechanical damage, may elicit a different or delayed volatile response. ufl.edufrontiersin.org

Pathogen infection also triggers the emission of GLVs. Winter wheat plants infested with Fusarium spp. showed a significant increase in the emission of nine different volatile organic compounds (VOCs), six of which were GLVs, including (Z)-3-hexen-1-ol and (E)-2-hexen-1-ol. pjoes.com The total amount of VOCs released by infested plants was substantially higher than that from uninfested control plants. pjoes.com Similarly, infections by the fungus Botrytis cinerea in Arabidopsis and Fusarium spp. in maize have been shown to cause the emission of several GLVs. nih.gov However, the response can be specific to the pathogen; in citrus plants infected with the bacterium Candidatus Liberibacter asiaticus, the levels of C6-GLVs like (E)-2-hexenal and (E)-2-hexen-1-ol were not significantly affected. ufl.edu

Table 2: Volatile Emissions from Winter Wheat under Biotic (Fusarium) and Abiotic (Water) Stress This table shows the emission rates of selected Green Leaf Volatiles (GLVs) and Terpenoids from winter wheat under control, Fusarium-infested, and drought conditions.

| Compound | Treatment | Emission Rate (ng·h⁻¹·plant d. wt⁻¹) |

| (Z)-3-hexen-1-ol | Control (80% PAWC) | 0 |

| Fusarium-infested (80% PAWC) | 1.41 | |

| Drought (40% PAWC) | 0.44 | |

| (E)-2-hexen-1-ol | Control (80% PAWC) | 0 |

| Fusarium-infested (80% PAWC) | 0.52 | |

| Drought (40% PAWC) | 0 | |

| (Z)-3-hexenal | Control (80% PAWC) | 0 |

| Fusarium-infested (80% PAWC) | 16.51 | |

| Drought (40% PAWC) | 1.76 | |

| Linalool | Control (80% PAWC) | 0 |

| Fusarium-infested (80% PAWC) | 12.33 | |

| Drought (40% PAWC) | 0 | |

| PAWC: Plant Available Water Capacity. Data adapted from Piesik et al. (2013). pjoes.com |

Abiotic stressors are well-documented triggers for the biosynthesis and emission of GLVs. researchgate.netpreprints.org These compounds are considered key players in plant protection against a variety of environmental challenges. researchgate.netmdpi.com

Drought and Salinity: Drought stress, defined as a significant shortage of water, is a strong inducer of GLV production. preprints.org Studies have shown that drought affects the capacity of pomegranate plants to produce GLVs and that winter wheat emits more GLVs under water stress. mdpi.com The emission of these volatiles is often associated with the physical damage that occurs in plants under severe water deficit. mdpi.com Salinity, which also induces water potential changes, can similarly trigger GLV synthesis. mdpi.com Research on peanut seedlings demonstrated that priming with (Z)-3-hexenyl acetate, a derivative of this compound, enhanced tolerance to salinity stress, resulting in improved photosynthesis and growth. preprints.orgfrontiersin.org In tea plants, hyperosmotic stress (mimicking drought and salinity) led to the specific accumulation of (Z)-3-hexen-1-ol. mbbiology.com

Oxidative Stress: Many abiotic and biotic stressors, including high light, extreme temperatures, and herbivory, ultimately lead to oxidative stress within plant cells. researchgate.netfrontiersin.org There is a strong link between oxidative damage to cell membranes and the induction of GLV emissions. frontiersin.org The biosynthesis of GLVs begins with the release of fatty acids like linolenic and linoleic acid from these membranes, a process initiated by lipases in response to damage. nih.gov Therefore, oxidative stress is considered a primary trigger for the production of GLVs, serving as a general stress response signal. researchgate.net

Biological and Ecological Functions of Trans 3 Hexen 1 Ol

Interspecific Chemical Communication

trans-3-Hexen-1-ol is a key mediator in the chemical conversations occurring between different species, particularly between plants and insects. This compound can act as an attractant or a repellent, profoundly influencing insect behavior related to feeding, mating, and oviposition.

The release of this compound by plants serves as an important olfactory cue for many insect species. This volatile compound is integral to the complex chemical profiles that insects use to locate and assess potential host plants.

Herbivorous insects utilize a range of plant-emitted volatiles to identify suitable host plants for feeding and reproduction. slu.se this compound, often in combination with other green leaf volatiles, is a significant component of the chemical signature that guides these insects. For instance, the Asian longhorned beetle, Anoplophora glabripennis, is attracted to a blend of volatiles that includes cis-3-hexen-1-ol (B126655), a stereoisomer of this compound. mdpi.com While specific responses can vary between insect species, the presence and relative abundance of C6 alcohols like this compound are critical in the host selection process.

Intact asparagus plants, for example, emit significantly greater amounts of (Z)-3-hexen-1-ol compared to plants that have been mechanically damaged or attacked by cutworms. tandfonline.com This suggests that specific volatile profiles, including the presence of hexenols, can signal plant health and suitability to herbivores like the asparagus miner. tandfonline.com

| Insect Species | Plant | Role of Hexenols |

| Asparagus miner (Ophiomyia simplex) | Asparagus (Asparagus officinalis) | Intact plants release higher levels of (Z)-3-hexen-1-ol, potentially indicating host suitability. tandfonline.com |

| Asian longhorned beetle (Anoplophora glabripennis) | Various host trees | Attracted to blends including cis-3-hexen-1-ol for host location. mdpi.com |

| Serpentine leafminer (Liriomyza sativae) | Lima bean (Phaseolus lunatus) | Shows strong antennal responses to green leaf volatiles, including (Z)-3-hexen-1-ol. tandfonline.com |

When a plant is damaged by an herbivore, it often releases a specific blend of volatiles, known as herbivore-induced plant volatiles (HIPVs). nih.govnih.gov this compound is a common component of these HIPV blends. nih.gov These chemical signals can act as a "call for help," attracting natural enemies of the attacking herbivores, such as predators and parasitoids. nih.govnih.govresearchgate.net This phenomenon, known as tritrophic interaction, provides an indirect defense mechanism for the plant. nih.govoup.com

For example, maize plants damaged by caterpillars release a volatile blend that includes green leaf volatiles, which in turn attracts parasitic wasps that prey on the caterpillars. nih.gov The release of these volatiles can make an entire plant attractive to these natural enemies, not just the site of damage. researchgate.net Research has shown that various predators and parasitoids can perceive and respond positively to C6-alcohols. nih.gov For instance, the parasitic wasp Cotesia glomerata is attracted to (Z)-3-hexenyl acetate (B1210297), a derivative of (Z)-3-hexen-1-ol, which is released by Arabidopsis plants when damaged by Pieris rapae caterpillars. researchgate.net

| Natural Enemy | Herbivore | Plant | Attractant Volatile(s) |

| Parasitic wasps (e.g., Cotesia marginiventris) | Caterpillars (e.g., Spodoptera littoralis) | Maize (Zea mays) | Green leaf volatiles including (Z)-3-hexen-1-ol. nih.gov |

| Predatory mites | Herbivorous mites | Lima bean (Phaseolus lunatus) | Herbivore-induced plant volatiles. researchgate.net |

| Parasitic wasp (Cotesia glomerata) | Pieris rapae caterpillars | Arabidopsis | (Z)-3-hexenyl acetate. researchgate.net |

| Entomopathogenic nematodes | Corn rootworm (Diabrotica virgifera) | Maize (Zea mays) | (E)-β-caryophyllene released from roots. oup.com |

This compound can significantly enhance the effectiveness of insect pheromones, a phenomenon known as synergism. usp.br The response of an insect to a mixture of its pheromone and certain plant volatiles is often greater than the sum of its responses to each component individually. usp.br This synergy is crucial for successful mate-finding and can play a role in reproductive isolation. usp.br

A notable example is the boll weevil, Anthonomus grandis. Traps baited with the weevil's aggregation pheromone show a remarkable increase in captures when combined with green leaf volatiles like trans-2-hexen-1-ol, cis-3-hexen-1-ol, or 1-hexanol. usp.br Similarly, the attraction of the Asian longhorned beetle, Anoplophora glabripennis, to its male-produced pheromone is enhanced by the presence of host plant volatiles, including (Z)-3-hexen-1-ol. mdpi.comusda.gov This synergistic effect often results in catching significantly more female beetles. usda.govmdpi.com

| Insect Species | Pheromone Type | Synergistic Plant Volatile(s) |

| Boll weevil (Anthonomus grandis) | Aggregation pheromone | trans-2-hexen-1-ol, cis-3-hexen-1-ol, 1-hexanol. usp.br |

| Asian longhorned beetle (Anoplophora glabripennis) | Male-produced pheromone | (-)-linalool, trans-caryophyllene, (Z)-3-hexen-1-ol. usda.govmdpi.com |

| Diamondback moth (Plutella xylostella) | Sex pheromone | (Z)-3-hexenyl acetate, (E)-2-hexenal, (Z)-3-hexenol. usp.br |

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. Studies using EAG have consistently shown that the antennae of many arthropod species are highly sensitive to this compound and its isomers.

For example, the Western Flower Thrips, Frankliniella occidentalis, exhibits significant EAG responses to both cis-3-hexen-1-ol and this compound, with the cis isomer eliciting a stronger response. nih.gov This indicates that these highly polyphagous insects have evolved a peripheral olfactory system that is very sensitive to these ubiquitous green leaf volatiles, aiding in host recognition. nih.gov Similarly, male fall armyworm moths, Spodoptera frugiperda, show strong antennal responses to hexan-1-ol and (Z)-3-hexen-1-ol. acaentmex.org The potato tuber moth, Phthorimaea operculella, also shows distinct EAG responses to a range of plant volatiles, with fatty acid derivatives like hexenols eliciting significant signals. ias.ac.in

| Arthropod Species | Key Findings from EAG/Behavioral Studies |

| Western Flower Thrips (Frankliniella occidentalis) | High EAG response to cis-3-hexen-1-ol and this compound, with a significantly greater response to the cis isomer. nih.gov |

| Fall Armyworm (Spodoptera frugiperda) | Male antennae show high EAG responses to Hexan-1-ol and (Z)-3-hexen-1-ol. acaentmex.org |

| Potato Tuber Moth (Phthorimaea operculella) | Both sexes show EAG responses to various plant volatiles, with fatty acid derivatives like cis-3-hexen-1-ol eliciting strong responses. ias.ac.in |

| Green Lacewing (Chrysoperla carnea) | Both sexes respond to various plant volatiles, including cis-3-hexen-1-ol, with differences in response intensity between males and females. |

| Colposcelis signata | Adults show attractive responses to green leaf volatiles like trans-2-hexen-1-ol. zgswfz.com.cn |

Plants are not passive organisms; they can communicate with each other through airborne chemical signals. This compound and its related compounds are key players in this "plant-plant communication." nih.govresearchgate.net When a plant is wounded, it releases these volatiles, which can be perceived by neighboring, undamaged plants. nih.gov

This exposure can "prime" the receiving plants, leading them to activate their own defense systems in anticipation of a potential threat. nih.govfrontiersin.org For example, maize seedlings pre-exposed to synthetic (Z)-3-hexen-ol produced significantly higher levels of jasmonic acid and defensive sesquiterpenes after being artificially damaged compared to unexposed seedlings. nih.gov This priming effect has been observed in numerous plant species, including lima bean, cotton, and tobacco. frontiersin.org In tea plants, airborne (Z)-3-hexen-1-ol from herbivore-damaged plants can promote both direct and indirect defenses in neighboring plants, a process that is regulated by light. nih.gov This volatile can also integrate signals from different abiotic stresses, such as cold and drought. oup.com

| Receiving Plant | Emitter Plant/Source | Observed Effect |

| Maize (Zea mays) | Damaged maize / Synthetic (Z)-3-hexen-ol | Increased production of jasmonic acid and volatile sesquiterpenes upon subsequent damage. nih.gov |

| Lima bean (Phaseolus lunatus) | Damaged lima bean | Upregulation of ethylene (B1197577) biosynthesis genes. frontiersin.org |

| Tea (Camellia sinensis) | Herbivore-damaged tea | Activation of direct and indirect defenses in adjacent plants, regulated by light. nih.gov |

| Arabidopsis | Damaged Arabidopsis | Increased subsequent damage-induced production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol. researchgate.net |

| Tea (Camellia sinensis) | Cold-stressed tea | Cold-induced (Z)-3-hexenol improved drought tolerance in neighboring plants. oup.com |

Plant-Plant Signaling and Airborne Communication

Induction of Defense-Related Gene Expression in Neighboring Plants

When a plant is damaged, it releases a plume of volatile organic compounds (VOCs), including hexenols. Neighboring plants perceive these chemical cues, which trigger the upregulation of defense-related genes. Exposure of maize plants to (Z)-3-hexen-1-ol, a closely related isomer, has been shown to induce the expression of a suite of defense genes. ttu.edu These include genes involved in various defense pathways, such as the lipoxygenase (LOX) pathway and the phenylpropanoid pathway. ttu.edufrontiersin.org For instance, treatment of maize with (Z)-3-hexenol led to increased mRNA levels for genes like hydroperoxide lyase (hpl), lipoxygenase (lox), and phenylalanine ammonia-lyase (pal). ttu.edu Similarly, GLVs like (E)-2-hexenal, another related compound, can induce defense genes in Arabidopsis. umich.edu This airborne signaling primes the receiving plants for a more rapid and robust defense response upon actual attack. nih.gov

Table 1: Examples of Defense-Related Genes Induced by Hexenols in Plants (Data based on studies of this compound and its isomers)

| Gene | Function | Plant Species | Reference |

|---|---|---|---|

| hpl (hydroperoxide lyase) | GLV biosynthesis | Maize (Zea mays) | ttu.edu |

| lox (lipoxygenase) | Jasmonic acid pathway, defense signaling | Maize (Zea mays) | ttu.edu |

| pal (phenylalanine ammonia-lyase) | Phenylpropanoid pathway, secondary metabolite production | Maize (Zea mays) | ttu.edu |

| mpi (maize proteinase inhibitor) | Anti-herbivore defense | Maize (Zea mays) | ttu.edu |

| igl (indole-3-glycerol phosphate (B84403) lyase) | Production of volatile indole | Maize (Zea mays) | ttu.edu |

| fps (farnesyl pyrophosphate synthase) | Terpenoid biosynthesis | Maize (Zea mays) | ttu.edu |

Intraplant Signaling and Systemic Responses

The signaling role of this compound is not limited to communication between separate plants; it is also a vital component of within-plant (intraplant) communication. When one part of a plant is attacked, it releases GLVs that can be transported to other, undamaged parts of the same plant, inducing systemic acquired resistance (SAR). nih.govebi.ac.uk This process ensures that the entire plant is prepared for a potential spreading threat. (Z)-3-hexenol has been identified as a signaling molecule that can trigger these systemic defense responses and is rapidly metabolized within the plant tissue, suggesting a tightly regulated signaling network. ttu.edu

Allelochemical Properties and Biological Activity

This compound also exhibits direct biological activity, functioning as an allelochemical that can influence the growth and behavior of other organisms, including microbes.

Antimicrobial Effects (Fungicidal and Bactericidal Activities)

Research has demonstrated that various hexenols and related C6 aldehydes possess antimicrobial properties. umich.edu While data for pure this compound is limited, studies on essential oils containing this compound indicate its contribution to antimicrobial activity. For instance, an essential oil from Farfugium japonicum, containing 13.7% (E)-3-hexen-1-ol (trans-isomer), showed strong antibacterial capacity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.16 mg/mL. mdpi.com Similarly, an essential oil from Artemisia feddei containing this compound exhibited inhibitory effects against various oral bacteria. jmb.or.kr In terms of antifungal activity, a study comparing several volatile compounds found that this compound displayed inhibitory activity against the fungus Fusarium verticillioides. researchgate.net

Table 2: Antimicrobial Activity Associated with this compound *

| Source Material | Target Microorganism | Activity / Finding | Reference |

|---|---|---|---|

| Essential Oil of Farfugium japonicum (containing 13.7% (E)-3-hexen-1-ol) | Staphylococcus aureus (MSSA & MRSA) | MIC = 0.16 mg/mL | mdpi.com |

| Essential Oil of Artemisia feddei (containing this compound) | Oral Bacteria | Exhibited inhibitory effects | jmb.or.kr |

| Pure Compound | Fusarium verticillioides | Showed inhibitory activity on fungal development | researchgate.net |

Modulation of Microbial Communities (e.g., Yeast Metabolome Interactions)

This compound is a known metabolite in yeast, particularly Saccharomyces cerevisiae, and plays a role in the aroma profile of fermented beverages like wine. hmdb.canih.gov The production and concentration of this alcohol can be significantly influenced by the specific yeast strains used during fermentation, demonstrating a clear interaction with and modulation of the yeast metabolome. foodb.ca For example, studies on wine fermentation have shown that the concentration of this compound varies depending on whether the fermentation is carried out by a monoculture of S. cerevisiae or in a sequential inoculation with non-Saccharomyces yeasts like Torulaspora delbrueckii. core.ac.ukresearchgate.net This indicates that the metabolic pathways leading to the formation of this compound are differentially regulated among yeast species, highlighting its role as a marker of specific microbial activity.

Evolutionary Ecological Perspectives

From an evolutionary standpoint, this compound is a key player in the complex chemical arms race between plants and insects. Its role is often multifaceted and context-dependent. nih.govresearchgate.net For herbivores, the scent of GLVs can act as a repellent, signaling a damaged and potentially well-defended plant. Conversely, for predatory or parasitic insects, the same scent can serve as an attractant, indicating the presence of their herbivorous prey. nih.gov

A fascinating aspect of its evolutionary role is its ability to synergize with insect pheromones. Research has shown that the presence of green leaf volatiles, including both cis- and this compound, can significantly enhance the attractiveness of aggregation pheromones for certain insects, such as the boll weevil. usp.br This synergy suggests a co-evolutionary relationship where insects have adapted to use plant-emitted cues to refine their own chemical communication systems for vital activities like mating and aggregation. usp.br This dual function—participating in both direct and indirect plant defense while also being co-opted by insects—highlights the intricate and evolving ecological dynamics mediated by this simple alcohol.

Advanced Analytical Methodologies for Characterization and Quantification of Trans 3 Hexen 1 Ol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating trans-3-Hexen-1-ol from complex mixtures, a necessary step for accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the compound is ionized, and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a known standard or with entries in spectral libraries such as the NIST WebBook. nist.gov The mass spectrum is characterized by a specific fragmentation pattern resulting from electron ionization. Key fragments and their relative intensities are crucial for positive identification. For instance, the electron ionization mass spectrum of this compound typically shows characteristic ions that help in its structural confirmation.

GC-MS has been instrumental in identifying this compound in a variety of matrices, from food and beverages to plant volatiles. nist.govmdpi.com Its sensitivity and specificity make it an indispensable tool for both qualitative and quantitative analysis.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O | nist.gov |

| Molecular Weight | 100.1589 g/mol | nist.gov |

| CAS Registry Number | 928-97-2 | nist.gov |

| Kovats Retention Index (non-polar column) | ~852-861 | nist.gov |

| Kovats Retention Index (polar column) | ~1361-1368 | nist.gov |

Note: Kovats Retention Index can vary based on the specific column and conditions used.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. scielo.br It involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

This methodology is particularly advantageous for its simplicity, speed, and high sensitivity, making it ideal for analyzing trace levels of volatiles. embrapa.brscielo.org.pe The choice of fiber coating is critical for efficient extraction. For general screening of volatile compounds, including alcohols like this compound, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their broad selectivity. nih.govresearchgate.net

HS-SPME-GC/MS has been successfully applied to detect this compound in diverse and complex samples such as various plant species, including Brassicaceae and Rosa chinensis, as well as in food products like wine and fruit. nih.govfrontiersin.orgoup.comresearchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comresearchgate.net This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. sepsolve.com

The result is a two-dimensional chromatogram that separates compounds based on two independent properties, such as volatility and polarity. sepsolve.com This increased peak capacity is invaluable for resolving co-eluting compounds in highly complex samples, which is a common challenge in the analysis of natural volatile profiles. gcms.cz GCxGC has been shown to be particularly effective in the detailed characterization of volatile fractions in products like plum brandies and wines, where this compound is one of many components in a complex aromatic mixture. gcms.cznih.govmdpi.com The structured nature of the GCxGC plot, where chemically similar compounds elute in specific regions, also aids in the identification of unknown substances. gcms.cz

Headspace Solid-Phase Microextraction (HS-SPME-GC/MS)

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the protons of the methyl, methylene, and vinyl groups, as well as the hydroxyl proton. nih.govchemicalbook.com The chemical shifts (δ), splitting patterns (e.g., triplet, quartet), and integration values are all used to assign specific protons to their position in the molecule.

¹³C-NMR spectroscopy provides information about the different carbon atoms in the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for the confirmation of the carbon backbone of this compound. nih.govmimedb.org

Table 2: Representative NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.56 - 5.38 | Multiplet | -CH=CH- |

| ¹H | ~3.60 | Triplet | -CH₂OH |

| ¹H | ~2.25 | Multiplet | =CH-CH₂- |

| ¹H | ~2.03 | Quintet | CH₃-CH₂-CH= |

| ¹H | ~0.98 | Triplet | -CH₃ |

| ¹³C | ~135.37 | -CH=C H-CH₂OH | |

| ¹³C | ~125.03 | CH₃-CH₂-C H= | |

| ¹³C | ~62.19 | -CH₂OH | |

| ¹³C | ~36.02 | =CH-C H₂-CH₂OH | |

| ¹³C | ~25.70 | CH₃-C H₂- | |

| ¹³C | ~13.80 | -CH₃ |

Data sourced from PubChem and other spectral databases. nih.govchemicalbook.commimedb.org Actual values may vary slightly depending on experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. guidechem.com The C-H stretching vibrations of the alkyl and vinyl groups appear just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. A distinct, sharp peak around 965-970 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of the trans double bond, which is a key feature for distinguishing it from its cis isomer. tesisenred.netnist.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The Raman spectrum of this compound also provides information on its functional groups, with the C=C stretching vibration typically showing a strong signal. nih.govguidechem.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Technique | Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|---|

| IR | ~3330 (broad) | O-H Stretch | Alcohol (-OH) |

| IR | ~3020 | C-H Stretch | Vinyl (=C-H) |

| IR | ~2960-2870 | C-H Stretch | Alkyl (-C-H) |

| Raman/IR | ~1670 | C=C Stretch | Alkene (C=C) |

| IR | ~1050 | C-O Stretch | Primary Alcohol |

| IR | ~970 (sharp) | C-H Out-of-plane Bend | trans Alkene |

Data compiled from various spectral databases. guidechem.comspectrabase.comspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Atmospheric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for evaluating the atmospheric fate of volatile organic compounds like this compound. This technique is used to measure the gas-phase absorption cross-sections of the molecule across different wavelengths. researchgate.net Such measurements are critical for determining a compound's potential for photolysis—degradation by direct absorption of sunlight. researchgate.net

Research has shown that the UV absorption of hexenols, including this compound, vanishes above 290 nm, which is the actinic region relevant to the troposphere. researchgate.net The absorption cross-sections in this range are smaller than 1 × 10⁻²¹ cm² per molecule. researchgate.net This indicates that direct photolysis is not a significant removal pathway for this compound in the atmosphere. researchgate.net Instead, the primary atmospheric sink for this compound is its gas-phase reaction with hydroxyl (OH) radicals. researchgate.netacs.org Kinetic studies have determined the rate coefficient for the reaction of OH radicals with (E)-3-hexen-1-ol to be approximately (1.14 ± 0.14) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to a short atmospheric lifetime of about one hour. acs.org

Advanced Detection and Sensing Technologies

The distinct "green" aroma of this compound has driven the development of specialized technologies for its rapid and sensitive detection in various applications, from quality control in the food industry to environmental monitoring.

Electronic Nose (E-nose) Systems for Aroma Profiling

Electronic nose (E-nose) systems are devices designed to mimic the human olfactory system by using an array of chemical sensors to generate a digital "fingerprint" of a sample's aroma. frontiersin.orgnih.gov These systems are particularly effective for the non-destructive analysis of volatile organic compounds (VOCs) that constitute the aroma of fruits, beverages, and other products. frontiersin.orgresearchgate.net

| E-nose Sensor | Correlation with this compound | Associated Compound Classes |

|---|---|---|

| S1 | Negative | Aliphatic compounds (alcohols, esters, aldehydes) |

| S2 | Positive | Aliphatic compounds (alcohols, esters, aldehydes) |

| S4 | Positive | Aliphatic compounds (alcohols, esters, aldehydes) |

| S6 | Positive | Alcohols, Esters, Ketones, Terpenes |

| S7 | Positive | Alcohols, Esters, Ketones, Terpenes |

| S8 | Positive | Alcohols, Esters, Ketones, Terpenes |

| S9 | Positive | Alcohols, Esters, Ketones, Terpenes |

Biosensors and Chemoreceptor-Based Detection Platforms

Drawing inspiration from nature's own highly specific olfactory systems, researchers have developed biosensors and chemoreceptor-based platforms for detecting green leaf volatiles (GLVs) like this compound. These systems often incorporate biological components or materials that mimic biological recognition.

Insect and Human Chemoreceptors: Insects rely on odorant-binding proteins (OBPs) to transport volatile molecules to olfactory receptors (ORs). plos.org A study on the endoparasitoid Macrocentrus cingulum identified an OBP, McinOBP1, that binds with good affinity to cis-3-hexen-1-ol (B126655). plos.org Molecular docking simulations revealed that the amino acid residues Val58, Leu62, and Glu130 are key to forming the binding pocket for this compound. plos.org In humans, the ability to detect the "grassy" smell of cis-3-hexen-1-ol has been linked to genetic variation in a specific odorant receptor, OR2J3. researchgate.net A single nucleotide polymorphism (SNP), rs28757581, which results in a threonine to alanine (B10760859) substitution (T113A) in the receptor, is strongly associated with an individual's detection threshold for the compound. researchgate.net

Engineered Biosensor Platforms: Novel sensor technologies are being developed for the real-time, portable detection of GLVs. One such platform is a hybrid piezoelectric-colorimetric sensor that uses a metal-organic framework (MOF) to selectively bind GLVs like 1-hexanol. acs.orgnih.gov The binding causes a shift in the resonating frequency of a micro quartz tuning fork and a color change in an embedded dye, allowing for sensitive detection down to parts-per-billion (ppb) levels. acs.orgnih.gov Another approach utilizes a disposable colorimetric sensor array on a smartphone-based platform, which can detect and differentiate a variety of plant volatiles, including related compounds like (E)-2-hexenol, within one minute. ncsu.edu

| Platform Type | Biological/Sensing Component | Target Analyte Mentioned | Key Findings |

|---|---|---|---|

| Insect Chemoreceptor | Odorant Binding Protein (McinOBP1) | cis-3-Hexen-1-ol | Binds with good affinity; key residues Val58, Leu62, Glu130 identified. plos.org |

| Human Chemoreceptor | Odorant Receptor (OR2J3) | cis-3-Hexen-1-ol | Genetic variant rs28757581 (T113A) is linked to detection sensitivity. researchgate.net |

| Piezoelectric-Colorimetric Sensor | Metal-Organic Framework (MOF) | 1-Hexanol | Dual-signal sensor enables detection from 62.5 ppb to 250 ppm. acs.orgnih.gov |

| Colorimetric Array | Plasmonic nanocolorants and organic dyes | (E)-2-hexenol | Smartphone-based device allows for rapid (1 min) detection at ppm levels. ncsu.edu |

Isotopic Labeling and Tracing in Biological Systems

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which acts as a tracer without significantly altering the chemical properties of the compound. For this compound, deuterated forms such as (E)-Hex-3-en-1-ol-d₂ have been synthesized. medchemexpress.com

The primary application of these stable, heavy-isotope-labeled compounds is as tracers for quantification in complex biological matrices during research and development processes. medchemexpress.com By introducing a known amount of the labeled compound, researchers can use mass spectrometry to accurately measure the quantity of the unlabeled native compound in a sample. Furthermore, deuterium (B1214612) labeling has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of molecules, allowing for detailed studies of how this compound is processed and distributed within a biological system. medchemexpress.com

Atmospheric and Environmental Chemistry of Trans 3 Hexen 1 Ol

Atmospheric Reactivity and Degradation Pathways

Once released into the atmosphere, trans-3-hexen-1-ol is subject to degradation through several chemical processes, primarily initiated by reactions with key atmospheric oxidants. uef.finih.gov Its atmospheric lifetime is relatively short, on the order of a few hours, indicating its high reactivity. semanticscholar.org

Reactions with Hydroxyl (OH) Radicals

The primary daytime degradation pathway for this compound is its reaction with hydroxyl (OH) radicals. ebi.ac.uk This reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, with a smaller contribution from H-atom abstraction from the C-H bonds. ebi.ac.uk The rate coefficient for the reaction of OH radicals with (E)-3-hexen-1-ol has been determined to be approximately 1.14 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. ebi.ac.ukacs.org This rapid reaction leads to an estimated atmospheric lifetime of about one hour. ebi.ac.uk The main degradation products identified from this reaction are carbonyl compounds, such as propanal.

The reaction mechanism involves the formation of a hydroxy alkoxy radical, which then decomposes. ebi.ac.uk For this compound, the primary fate of the resulting hydroxy alkoxy radical is decomposition, leading to the formation of propanal.

Ozonolysis Reactions and Mechanisms

Ozonolysis is another significant degradation pathway for this compound, particularly in regions and times with lower OH radical concentrations. researchgate.netacs.org The reaction of ozone with this compound proceeds via the Criegee mechanism, where ozone adds to the double bond to form a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. researchgate.net

Studies have determined the rate constant for the gas-phase reaction of ozone with this compound at 298 K to be in the range of (5.01 - 6.4) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org The major products identified from the ozonolysis of this compound are acetaldehyde, glycolaldehyde, and methylglyoxal. researchgate.net The formation of these products suggests that the Criegee intermediate undergoes further reactions in the atmosphere. researchgate.net

Reactions with Nitrate (B79036) (NO₃) Radicals

During the nighttime, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. nih.govnih.gov The reaction with NO₃ radicals is an important removal process for many unsaturated BVOCs, including this compound. nih.gov The rate constant for the reaction of NO₃ radicals with this compound has been measured to be (4.43 ± 0.91)×10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov This reaction contributes to the nighttime degradation of the compound. nih.gov The reaction mechanism involves the addition of the NO₃ radical to the double bond, leading to the formation of nitrooxy-peroxy radicals in the presence of oxygen. These radicals can then undergo further reactions, potentially leading to the formation of organic nitrates. researchgate.net

Formation of Secondary Organic Aerosols (SOA)

The atmospheric oxidation of this compound leads to the formation of less volatile products that can partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). semanticscholar.orgresearchgate.netresearchgate.net This process is a significant, yet not fully quantified, source of atmospheric aerosols globally. semanticscholar.org

Mechanisms of Oligomer Formation and Particle Phase Reactions

The formation of SOA from this compound is closely linked to the reactivity of its first-generation oxidation products. semanticscholar.orgresearchgate.net For example, 3-hydroxypropanal, a product of the ozonolysis of cis-3-hexen-1-ol (B126655) (a stereoisomer of this compound), is highly reactive and can hydrate (B1144303) and undergo further reactions with other aldehydes. semanticscholar.orgresearchgate.net These reactions result in the formation of higher molecular weight oligomers, which are a major component of the SOA. researchgate.netsemanticscholar.org

These oligomers are formed through various particle-phase reactions, including hemiacetal and acetal (B89532) formation, aldol (B89426) condensation, and other acid-catalyzed reactions. mdpi.comacs.org The presence of acidic seed aerosols, such as sulfuric acid, can enhance SOA formation by catalyzing these reactions. mdpi.com The resulting SOA can contain highly unsaturated oligomeric species that contribute to the light-absorbing properties of the aerosol, often referred to as "brown carbon". acs.org

Environmental Fate and Transport

The environmental fate and transport of this compound are governed by its physicochemical properties, which influence its distribution and persistence in various environmental compartments.

Terrestrial Fate and Mobility in Soil Systems

Based on estimations for its isomer, cis-3-hexen-1-ol, this compound is expected to have very high mobility in soil. nih.gov This is due to a low estimated soil organic carbon-water (B12546825) partition coefficient (Koc), suggesting it does not adsorb strongly to soil particles. nih.gov However, its persistence in soil may be limited by other processes like volatilization and biodegradation. nih.gov

Volatilization from Environmental Surfaces

Volatilization is anticipated to be a significant process for this compound from both moist and dry soil surfaces. nih.gov This is supported by its estimated Henry's Law constant and vapor pressure. nih.gov For the related compound cis-3-hexen-1-ol, the volatilization half-life from a model river is estimated to be 2.5 days, and from a model lake, 21 days, indicating its tendency to move from water to the atmosphere. nih.gov

Biodegradation Mechanisms in Soil and Water

Biodegradation is considered an important environmental fate process for hexenols in both soil and water. nih.gov Studies on cis-3-hexen-1-ol have shown a high theoretical Biochemical Oxygen Demand (BOD), indicating that it is readily biodegradable by activated sludge. nih.govthegoodscentscompany.com This suggests that microorganisms in soil and water can break down the compound. nih.gov The substance is classified as readily biodegradable. carlroth.comcarlroth.com

Applications of Trans 3 Hexen 1 Ol in Chemical Systems

Flavor and Fragrance Chemistry

The distinct scent of trans-3-Hexen-1-ol has led to its widespread use in the flavor and fragrance industry to impart fresh, green notes to a range of products. thegoodscentscompany.comvirtuemarketresearch.com

Chemical Basis of Olfactory Perception and Aroma Contribution

The olfactory perception of this compound is rooted in its interaction with specific olfactory receptors in the human nose. While the closely related cis-3-Hexen-1-ol (B126655), known as leaf alcohol, is more intensely associated with the smell of freshly cut grass, this compound provides a softer, greener note. ebi.ac.uknih.gov Research has identified that genetic variations in the olfactory receptor gene OR2J3 can affect an individual's sensitivity to cis-3-hexen-1-ol. biorxiv.orgwikipedia.org This suggests that the perception of these green notes can vary among individuals.

The aroma of this compound is described as a grassy, green aroma. nih.gov It is utilized to add a green top note in herbaceous fragrances and to introduce green nuances in flavors for products like apple, strawberry, and tropical fruits. thegoodscentscompany.com

Use in Natural Product Mimicry and Composition

This compound is a component of the natural volatile profiles of many fruits and plants, including strawberries and kiwi. thegoodscentscompany.comhmdb.ca Its presence contributes to the characteristic fresh and green aroma of these natural products. In the flavor and fragrance industry, it is used to mimic and reconstruct these natural scents. For instance, it is a key component in creating the aroma of green tea.

The compound and its esters, such as trans-3-hexenyl acetate (B1210297), are crucial in formulating flavors and fragrances that replicate the scent of green leaves and unripe fruit. perfumersapprentice.com trans-3-Hexenyl acetate, for example, possesses a sharp, fruity-green odor reminiscent of green banana and pear. perfumersapprentice.com

Stereoisomeric Influence on Aroma Profiles